(2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is a complex organic compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of three benzyloxy groups attached to a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an important molecule in stereoselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol typically involves the protection of hydroxyl groups and the formation of the tetrahydropyran ring. One common method involves the use of benzyl chloride as a protecting group for the hydroxyl groups. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The protected intermediate is then subjected to cyclization to form the tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol .
Scientific Research Applications
(2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound for studying stereoselective reactions.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity and specificity of the compound. The tetrahydropyran ring provides a rigid framework that can enhance the selectivity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound has a similar tetrahydropyran ring structure but with different substituents, such as a phenylthio group.
Methyl (2S,3S,4S,5S,6S)-6-((1S,2S,3S,4R,5R)-3-(acetyloxy)-4-azido-6,8-dioxabicyclo[3.2.1]oct-2-yl)methyl-4,5-bis(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate: This compound also contains benzyloxy groups and a tetrahydropyran ring but with additional functional groups that confer different chemical properties.
Uniqueness
The uniqueness of (2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol lies in its specific stereochemistry and the presence of three benzyloxy groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C26H28O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26+/m1/s1 |
InChI Key |
HTSKDJMXBBFKKG-XPGKHFPBSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.